molecular formula C9H5N3O B3058179 4-Hydroxyquinazoline-7-carbonitrile CAS No. 882976-16-1

4-Hydroxyquinazoline-7-carbonitrile

Cat. No. B3058179
CAS RN: 882976-16-1
M. Wt: 171.16
InChI Key: YEGVOUMVBORVAE-UHFFFAOYSA-N
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Description

4-Hydroxyquinazoline-7-carbonitrile is a heterocyclic compound that is widely used in various fields of research and industry. It is used to inhibit PARP (poly (ADP-ribose) synthetase), which catalyzes the covalent attachment of the ADP-ribose moiety of NAD+ to various proteins .


Synthesis Analysis

The synthesis of 4-Hydroxyquinazoline-7-carbonitrile involves several synthetic approaches . The reaction of 4-hydroxy-2(1H)-quinolinones with 2-cinnamoylpyridine-1-oxide in the presence of a chiral catalyst gives non-racemic products .


Molecular Structure Analysis

The molecular formula of 4-Hydroxyquinazoline-7-carbonitrile is C9H5N3O . It has a molecular weight of 171.16 .


Chemical Reactions Analysis

4-Hydroxyquinazoline-7-carbonitrile is involved in various chemical reactions. For instance, it reacts with 2-cinnamoylpyridine-1-oxide in the presence of a chiral catalyst .


Physical And Chemical Properties Analysis

4-Hydroxyquinazoline-7-carbonitrile is stable under normal conditions . It is hygroscopic and incompatible with exposure to moist air or water .

Scientific Research Applications

Chemical Biology and Medicinal Chemistry

Researchers can use 4-Hydroxyquinazoline-7-carbonitrile as a scaffold for designing novel compounds with improved PARP inhibitory activity. Structure-activity relationship studies are essential.

Mechanism of Action

Target of Action

The primary target of 4-Hydroxyquinazoline-7-carbonitrile is Poly (ADP-ribose) polymerase (PARP) . PARP is a key enzyme located in the nucleus, and its main functions include repairing single-stranded DNA breaks and maintaining chromosome integrity . Among its 18 subtypes, PARP1 is responsible for 90% of the PARylation events linked to the repair of DNA damage .

Mode of Action

4-Hydroxyquinazoline-7-carbonitrile interacts with its target, PARP, by suppressing the intracellular PAR formation . This interaction results in the enhancement of the γH2AX aggregation . Molecular docking and dynamics simulations have revealed that hydrogen bonding between the compound and ASP766 may be helpful to enhance anti-drug resistance ability .

Biochemical Pathways

The compound affects the PARylation pathway . This pathway involves the PARylation of different nuclear proteins, such as histones, RNA polymerases, DNA polymerases, and DNA ligases . The compound’s action on this pathway leads to the stimulation of the formation of intracellular ROS and the depolarization of the mitochondrial membrane .

Pharmacokinetics

An in vivo study showed that the compound significantly suppressed tumor growth at a dose of 25 mg/kg , suggesting that it has good bioavailability.

Result of Action

The molecular and cellular effects of 4-Hydroxyquinazoline-7-carbonitrile’s action include superior cytotoxicity in primary PARPi-resistant HCT-15 and HCC1937 cell lines . It also increases apoptosis and cytotoxicity by stimulating the formation of intracellular ROS and the depolarization of the mitochondrial membrane .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

4-Hydroxyquinazoline-7-carbonitrile has potential applications in the development of potent anti-breast cancer agents targeting BRD4 . It also has potential in the development of novel therapeutic agents with different mechanisms of action as alternatives to traditional chemotherapy .

properties

IUPAC Name

4-oxo-3H-quinazoline-7-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O/c10-4-6-1-2-7-8(3-6)11-5-12-9(7)13/h1-3,5H,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEGVOUMVBORVAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)N=CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00697393
Record name 4-Oxo-1,4-dihydroquinazoline-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxyquinazoline-7-carbonitrile

CAS RN

882976-16-1
Record name 4-Oxo-1,4-dihydroquinazoline-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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